molecular formula C13H16O2 B091713 2-(3-Methoxyphenyl)cyclohexanone CAS No. 15547-89-4

2-(3-Methoxyphenyl)cyclohexanone

Cat. No. B091713
CAS RN: 15547-89-4
M. Wt: 204.26 g/mol
InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06284755B1

Procedure details

To 1.6 M n-BuLi in hexane (12.5 mL, 20 mmol) at 0° C. was added a solution of 2,2,6,6-tetramethyl piperidine (3.4 mL, 20 mmol) in anhydrous THF (40 mL) over 5 min. Cyclohexanone (2.1 mL, 20 mmol) was added dropwise. After stirring the reaction mixture for 10 min, a further portion of 1.6M n-BuLi in hexane (12.5 mL, 20 mmol) was added, the mixture stirred for 10 min, and 2-chloroanisole (2.5 mL, 20 mmol) was added. After stirring for 30 min under Ar, the reaction mixture was quenched with H2O (300 mL) and extracted with EtOAc (150 mL). The organic layer was separated, washed with 2N HCl (100 mL), H2O (200 mL) and brine, then dried (MgSO4). Filtration and concentration gave the title compound after SiO2 chromatography (CHCl3:MeOH, 200:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.CC1(C)CCCC(C)(C)N1.[C:22]1(=[O:28])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.Cl[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[O:36][CH3:37]>C1COCC1>[CH3:37][O:36][C:31]1[CH:32]=[C:33]([CH:23]2[CH2:24][CH2:25][CH2:26][CH2:27][C:22]2=[O:28])[CH:34]=[CH:35][CH:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
12.5 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
3.4 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
12.5 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirring for 30 min under Ar
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with H2O (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2N HCl (100 mL), H2O (200 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.